5-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-1,2,3,4-tetrazole hydrochloride
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Overview
Description
5-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-1,2,3,4-tetrazole hydrochloride is a chemical compound with the molecular formula C6H8F3N5·HCl. It is known for its unique structure, which includes a trifluoromethyl group attached to a pyrrolidine ring, and a tetrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-1,2,3,4-tetrazole hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors through various methods, including cyclization reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Formation of the Tetrazole Ring: The tetrazole ring is formed through cycloaddition reactions involving azides and nitriles.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-1,2,3,4-tetrazole hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
5-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-1,2,3,4-tetrazole hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-1,2,3,4-tetrazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: Known for its biological activities and used in drug discovery.
Pyrrolizines: Another class of compounds with a pyrrolidine ring, used in medicinal chemistry.
Prolinol: A derivative of pyrrolidine, used in various chemical reactions.
Uniqueness
5-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-1,2,3,4-tetrazole hydrochloride is unique due to its combination of a trifluoromethyl group, pyrrolidine ring, and tetrazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
5-[2-(trifluoromethyl)pyrrolidin-2-yl]-2H-tetrazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N5.ClH/c7-6(8,9)5(2-1-3-10-5)4-11-13-14-12-4;/h10H,1-3H2,(H,11,12,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRYGHYUHLGIRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(C2=NNN=N2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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